molecular formula C7H9N5S B2916346 N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine CAS No. 440652-49-3

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine

Cat. No. B2916346
M. Wt: 195.24
InChI Key: UOCWBJDDACXWBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several research studies have explored the synthesis of TETA and related derivatives. Notably, Emami et al. reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including TETA derivatives. These compounds were designed, synthesized, and evaluated for their anticancer activity . The synthesis involved various steps, and the structures were confirmed using spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis.

Scientific Research Applications

Molecular Docking and Enzyme Inhibition Studies

A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized from N-arylthiazole-2-amines and evaluated for their α-glucosidase and β-glucosidase inhibition activities. The study found that most compounds showed significant enzyme inhibition, with one compound exhibiting notably high inhibition towards α-glucosidase, suggesting potential applications in diabetes management (Babar et al., 2017).

Synthesis and Biological Activity of Ferrocenyl-containing Derivatives

A study focused on synthesizing novel N-substituted benzylidene-4-ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine derivatives. These compounds were evaluated for their plant growth regulatory and antifungal activities, revealing that some exhibited certain degrees of biological activity, indicating potential agricultural applications (Yu et al., 2007).

Synthesis and Cytotoxicity of Triazole and Thiadiazole Derivatives

Novel derivatives of 1,2,4-triazole-thiones and 1,3,4-thiadiazoles were synthesized and their cytotoxicity was evaluated. Some compounds demonstrated high cytotoxicity against thymocytes and lymphocytes, suggesting potential for further exploration in cancer research (Mavrova et al., 2009).

Noncovalent Interactions in Adamantane-1,3,4-Thiadiazole Derivatives

A study explored the noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research provides insights into the stabilizing interactions in these compounds, which could be valuable for designing molecules with specific properties (El-Emam et al., 2020).

Future Directions

: Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Read more

properties

IUPAC Name

N-[1-(1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-6(12-5-8-4-10-12)11-7-9-2-3-13-7/h2-6H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCWBJDDACXWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC1=NC=CS1)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine

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